Tifluadom

Descripción

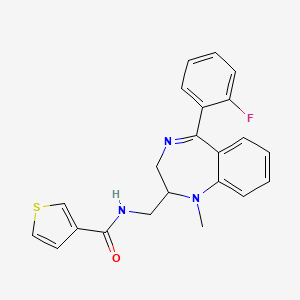

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

83386-35-0 |

|---|---|

Fórmula molecular |

C22H20FN3OS |

Peso molecular |

393.5 g/mol |

Nombre IUPAC |

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide |

InChI |

InChI=1S/C22H20FN3OS/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26/h2-11,14,16H,12-13H2,1H3,(H,25,27) |

Clave InChI |

NPGABYHTDVGGJK-UHFFFAOYSA-N |

SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4 |

SMILES canónico |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4 |

Apariencia |

Solid powder |

Otros números CAS |

83386-35-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-methyl-2-(3-thienylcarbonyl)aminomethyl-5-(2-fluorophenyl)-H-2,3-dihydro-1,4-benzodiazepine KC 5103 KC 5911 KC 6128 KC-5911 KC-6128 KC5103 tifluadom titfluadom |

Origen del producto |

United States |

Foundational & Exploratory

Tifluadom's Mechanism of Action at the Kappa-Opioid Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifluadom, a benzodiazepine derivative, exhibits a unique pharmacological profile by acting as an agonist at the kappa-opioid receptor (KOR), rather than the GABAA receptor typically associated with benzodiazepines. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's interaction with the KOR. It delves into its binding affinity, functional modulation of canonical G-protein signaling pathways, and its engagement with the β-arrestin pathway. Detailed experimental protocols for key assays and visualizations of the signaling cascades are provided to facilitate a deeper understanding and further research into this compound and the broader class of KOR agonists.

Introduction

This compound is a selective agonist for the κ-opioid receptor, a G protein-coupled receptor (GPCR) involved in mediating analgesia, diuresis, and appetite stimulation.[1][2] Unlike classical opioids, KOR agonists are also associated with undesirable effects such as dysphoria and hallucinations, which has limited their clinical development.[1] Understanding the precise mechanism of action of ligands like this compound at the KOR is crucial for the rational design of novel therapeutics with improved side-effect profiles. This document outlines the current understanding of this compound's interaction with the KOR, focusing on its binding characteristics and the downstream signaling pathways it modulates.

Quantitative Analysis of this compound at the Kappa-Opioid Receptor

The pharmacological activity of this compound at the kappa-opioid receptor is characterized by its binding affinity and its functional potency and efficacy in downstream signaling assays. While comprehensive quantitative data for this compound across all functional assays remains somewhat elusive in publicly available literature, this section summarizes the known values and provides context with related compounds.

Table 1: Radioligand Binding Affinity of this compound and Analogs at Opioid Receptors

| Compound | Receptor | Ki (nM) | Species | Radioligand | Source |

| This compound-like analog (2-thienyl derivative) | Kappa | 0.50 | Guinea Pig | [3H]U-69,593 | [3] |

| (+)-Tifluadom | Mu | Equipotent with Kappa | Rat | - | [4] |

| (+)-Tifluadom | Kappa | Equipotent with Mu | Rat | - | [4] |

| (+)-Tifluadom | Delta | ~10x less potent than Mu/Kappa | Rat | - | [4] |

| (-)-Tifluadom | Mu, Kappa, Delta | 10-20x less potent than (+)-Tifluadom | Rat | - | [4] |

Table 2: Functional Potency and Efficacy of this compound at the Kappa-Opioid Receptor (Hypothetical Data)

| Assay | Parameter | Value | Reference Compound |

| [35S]GTPγS Binding | EC50 | Data not available | U-50,488 |

| Emax (%) | Data not available | U-50,488 | |

| cAMP Inhibition | EC50 | Data not available | U-50,488 |

| Emax (%) | Data not available | U-50,488 | |

| β-Arrestin Recruitment | EC50 | Data not available | U-50,488 |

| Emax (%) | Data not available | U-50,488 |

Note: Specific EC50 and Emax values for this compound in these functional assays are not available in the searched literature. This table is presented as a template for the type of data required for a full characterization.

Signaling Pathways of the Kappa-Opioid Receptor

Activation of the KOR by an agonist like this compound initiates a cascade of intracellular signaling events. These are primarily mediated through the canonical G-protein pathway and the β-arrestin pathway.

G-Protein Signaling Pathway

The KOR is canonically coupled to inhibitory G-proteins of the Gαi/o family.

Upon agonist binding, the KOR facilitates the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (CaV).

β-Arrestin Signaling Pathway and Biased Agonism

In addition to G-protein coupling, agonist-bound KOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the G-protein signal. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades, such as the p38 MAPK pathway.

The concept of "biased agonism" suggests that some ligands may preferentially activate one pathway over the other. For KOR, G-protein signaling is generally associated with the therapeutic analgesic effects, while β-arrestin signaling, particularly through p38 MAPK, has been linked to the aversive and dysphoric side effects. A G-protein biased agonist would theoretically provide analgesia with reduced dysphoria. The bias of this compound in this regard has not been quantitatively characterized.

Experimental Protocols

The characterization of this compound's mechanism of action at the KOR relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for the key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the KOR.

Methodology: This is a competitive binding assay where the ability of unlabeled this compound to displace a radiolabeled KOR ligand is measured.

-

Materials:

-

Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR or HEK-hKOR cells).

-

Radioligand: Typically a high-affinity, selective KOR antagonist or agonist, such as [3H]diprenorphine or [3H]U-69,593.

-

Unlabeled this compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity KOR ligand (e.g., 10 µM naloxone).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and scintillation counter.

-

96-well microplates and a cell harvester.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in promoting G-protein activation at the KOR.

Methodology: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.

-

Materials:

-

KOR-expressing cell membranes.

-

[35S]GTPγS.

-

GDP.

-

Unlabeled GTPγS (for non-specific binding).

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Varying concentrations of this compound.

-

-

Procedure:

-

In a 96-well plate, add the cell membranes, assay buffer containing GDP, and varying concentrations of this compound.

-

Include wells for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding [35S]GTPγS to each well.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration and wash as described for the radioligand binding assay.

-

Measure radioactivity by scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding of [35S]GTPγS.

-

Plot the specific binding against the logarithm of the this compound concentration.

-

Determine the EC50 (potency) and Emax (efficacy, relative to a standard full agonist) from the resulting dose-response curve using non-linear regression.

-

cAMP Accumulation Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

Methodology: This is a whole-cell assay where intracellular cAMP levels are measured in response to KOR activation. Since KOR couples to Gαi/o, its activation will inhibit adenylyl cyclase. Therefore, adenylyl cyclase is typically stimulated with forskolin, and the inhibitory effect of the KOR agonist is measured.

-

Materials:

-

Whole cells expressing KOR (e.g., CHO-hKOR).

-

Forskolin.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Varying concentrations of this compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Plate the cells in a 96- or 384-well plate.

-

Pre-treat the cells with the PDE inhibitor.

-

Add varying concentrations of this compound.

-

Add a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 (the concentration of this compound that causes 50% of its maximal inhibition of forskolin-stimulated cAMP production) and the Emax (maximal inhibition) from the dose-response curve.

-

β-Arrestin Recruitment Assay (BRET)

Objective: To quantify the recruitment of β-arrestin to the KOR upon activation by this compound.

Methodology: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two proteins in live cells. In this case, the KOR is fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Materials:

-

Live cells (e.g., HEK293) co-transfected with constructs for KOR-RLuc and YFP-β-arrestin.

-

Varying concentrations of this compound.

-

BRET substrate (e.g., coelenterazine h).

-

A microplate reader capable of detecting the dual emissions from the BRET pair.

-

-

Procedure:

-

Plate the transfected cells in a white, opaque 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Add the BRET substrate.

-

Immediately measure the luminescence at the emission wavelengths for both the donor (RLuc) and the acceptor (YFP).

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the change in the BRET ratio against the logarithm of the this compound concentration.

-

Determine the EC50 and Emax for β-arrestin recruitment from the dose-response curve.

-

Conclusion

This compound's mechanism of action at the kappa-opioid receptor involves binding to the receptor and initiating downstream signaling through both G-protein and β-arrestin pathways. While its identity as a KOR agonist is established, a more detailed quantitative characterization of its potency and efficacy in various functional assays is needed to fully understand its pharmacological profile, including any potential for biased agonism. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate this compound and other KOR ligands, with the ultimate goal of developing novel therapeutics with improved efficacy and safety.

References

- 1. zenodo.org [zenodo.org]

- 2. Synthesis, biological evaluation, and quantitative receptor docking simulations of 2-[(acylamino)ethyl]-1,4-benzodiazepines as novel this compound-like ligands with high affinity and selectivity for kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The interaction of the two isomers of the opioid benzodiazepine this compound with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]

Tifluadom as a selective kappa-opioid agonist

An In-Depth Technical Guide on Tifluadom as a Kappa-Opioid Agonist

Introduction

This compound is a unique psychoactive compound belonging to the benzodiazepine class. Structurally, it is a derivative of 1,4-benzodiazepine, but its pharmacological profile diverges significantly from classical benzodiazepines like diazepam. Instead of acting on GABA-A receptors, this compound functions as an agonist at opioid receptors.[1][2] It is most frequently cited for its activity at the kappa-opioid receptor (KOR), where it produces effects such as analgesia, diuresis, and modulation of appetite.[1][2][3] However, while potent at the KOR, its selectivity profile is complex, with notable interactions at other opioid receptors and different receptor families entirely.[4][5]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It consolidates the available quantitative data on its receptor binding and functional activity, details the experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows.

Receptor Binding Profile

The affinity of a ligand for its receptor is a primary determinant of its pharmacological activity. For this compound, this has been characterized primarily through competitive radioligand binding assays.

Opioid Receptor Affinities

Studies assessing the binding of this compound's isomers to opioid receptors reveal a complex selectivity profile. The (+)-isomer is the more potent of the two.[1] In vitro binding assays in rat brain tissue showed that (+)-Tifluadom is nearly equipotent at µ (mu) and κ (kappa) opioid receptors, with approximately tenfold lower potency at δ (delta) sites.[4] This indicates that while this compound is a potent KOR agonist, it is not highly selective over the MOR.

| Compound | Receptor Site | Binding Affinity (IC50, nM) | Reference Tissue |

| (+)-Tifluadom | µ-Opioid | ~ equipotent with kappa | Rat Brain |

| (+)-Tifluadom | κ-Opioid | ~ equipotent with mu | Rat Brain |

| (+)-Tifluadom | δ-Opioid | ~ 10x less potent than µ/κ | Rat Brain |

| (-)-Tifluadom | µ, κ, δ | 10-20x less potent than (+) | Rat Brain |

Table 1: Comparative opioid receptor binding affinities for this compound isomers. Data sourced from Petrillo et al., 1985.[4]

Off-Target Binding: Cholecystokinin (CCK) Receptors

Beyond the opioid system, this compound has been identified as a competitive antagonist at peripheral cholecystokinin (CCK) receptors, specifically the CCK-A subtype.[5][6][7] This interaction is stereoselective and may contribute to its overall pharmacological effects, including those on appetite.[5]

| Compound | Receptor Site | Binding Affinity (IC50, nM) | Reference Tissue |

| This compound | CCK-A | 47 | Pancreatic Membranes |

Table 2: Off-target binding affinity of this compound. Data sourced from Pohl et al., 1986.[5]

Functional Activity and Signaling

As a KOR agonist, this compound initiates a cascade of intracellular events typical for Gi/Go-coupled receptors.[8][9] This signaling is responsible for its characteristic pharmacological effects.

KOR-Mediated Signaling Pathway

Activation of the kappa-opioid receptor by an agonist like this compound leads to the coupling and activation of inhibitory G-proteins (Gαi/o).[9][10] This initiates several downstream events:

-

The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[10][11]

-

The Gβγ subunit complex dissociates and directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and cellular hyperpolarization.[10][11]

-

The Gβγ subunit also inhibits voltage-gated calcium channels, reducing calcium influx.[11][12]

Collectively, these actions reduce neuronal excitability, which underlies the analgesic and sedative effects of KOR agonists.[9][13]

Experimental Protocols

The characterization of this compound and other opioid ligands relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[10]

Objective: To determine the Ki of this compound for the kappa-opioid receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).[14]

-

Radioligand: Typically [³H]U-69,593 or [³H]diprenorphine for KOR.[14]

-

Test Compound: this compound, dissolved and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).[14]

-

Scintillation cocktail and counter.

Procedure:

-

Preparation: In a 96-well plate, add cell membranes (e.g., 20 µg protein/well), the radioligand at a fixed concentration (e.g., 0.4 nM [³H]U-69,593), and varying concentrations of this compound.[14]

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled KOR ligand (e.g., 10 µM U-69,593) to saturate all specific binding sites.[14]

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding reaction to reach equilibrium.[14]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates receptor-bound from unbound radioligand.[10]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioligand.[10]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.[10]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

-

cAMP Inhibition Functional Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity.

Objective: To determine the functional potency (EC50) and efficacy of this compound at the KOR.

Materials:

-

Cells stably expressing the human KOR (e.g., CHO-K1 or HEK293 cells).[11]

-

Adenylyl Cyclase Stimulator: Forskolin (FSK).[12]

-

Test Compound: this compound, dissolved and serially diluted.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

-

Cell Plating: Plate KOR-expressing cells in a suitable microplate and culture overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and artificially raise intracellular cAMP levels. Incubate for a defined period (e.g., 30 minutes).[12][15]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data, setting the cAMP level with forskolin alone as 100% and the basal level (no forskolin) as 0%.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal inhibitory effect) and the Emax (maximal effect) from the resulting curve.

-

Conclusion

This compound is a pharmacologically complex molecule. While it is a potent agonist at the kappa-opioid receptor and is often used as a tool compound to study KOR function, it cannot be considered a highly selective ligand.[4] In vitro binding data clearly demonstrate significant affinity for the mu-opioid receptor, which must be considered when interpreting experimental results.[4] Furthermore, its activity as a CCK-A receptor antagonist adds another layer of complexity to its in vivo effects.[5] For researchers in drug development, this compound serves as an important structural precedent, demonstrating that the benzodiazepine scaffold can be adapted to target peptide receptors, but also as a case study highlighting the critical importance of comprehensive selectivity profiling.[7]

References

- 1. The role of opioid receptor sub-types in this compound-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a kappa-agonist-like antinociceptive action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kappa-opioid diuretic effects of this compound, a benzodiazepine opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of the two isomers of the opioid benzodiazepine this compound with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a kappa-opiate agonist, acts as a peripheral cholecystokinin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and quantitative receptor docking simulations of 2-[(acylamino)ethyl]-1,4-benzodiazepines as novel this compound-like ligands with high affinity and selectivity for kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholecystokinin-A receptor ligands based on the kappa-opioid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Editorial: Kappa opioid receptors revealed: Disentangling the pharmacology to open up new therapeutic strategies [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ndafp.org [ndafp.org]

- 14. mdpi.com [mdpi.com]

- 15. elifesciences.org [elifesciences.org]

Tifluadom: A Technical Guide to its Discovery, Synthesis, and Kappa-Opioid Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifluadom is a unique psychoactive compound belonging to the benzodiazepine class. Unlike traditional benzodiazepines that modulate the GABA-A receptor, this compound exhibits no significant affinity for this target. Instead, it functions as a potent and selective agonist of the kappa-opioid receptor (KOR). This distinct mechanism of action confers upon this compound a pharmacological profile characterized by analgesic, diuretic, sedative, and appetite-stimulant properties, which have been primarily demonstrated in animal models. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on its interaction with the kappa-opioid receptor system. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Discovery and Pharmacological Profile

This compound emerged from research investigating novel benzodiazepine structures. While structurally a benzodiazepine, its pharmacological activity deviates significantly from classical members of this class. Early studies revealed that the central nervous system effects of this compound were not reversed by the benzodiazepine antagonist flumazenil (Ro 15-1788), but were instead sensitive to opioid antagonists such as naloxone and the specific kappa-opioid antagonist MR 2266.[1] This pivotal finding indicated that this compound's effects are mediated through an interaction with opioid receptors, specifically the kappa subtype.[1]

Subsequent investigations have consistently demonstrated that this compound is a selective KOR agonist.[2] Its activation of the KOR is responsible for its characteristic effects, which include:

-

Analgesia: this compound has shown potent analgesic effects in various animal models of pain.[3]

-

Diuresis: A notable effect of this compound is a dose-dependent increase in urine output.[2][4]

-

Sedation: The compound induces a state of deep sedation.[1]

-

Appetite Stimulation: this compound has been observed to increase food consumption in animal studies.[5]

It is important to note that activation of the kappa-opioid receptor in humans can also lead to undesirable effects such as dysphoria and hallucinations, which has limited the clinical development of this compound and other KOR agonists for therapeutic use.

Stereoselectivity is a key feature of this compound's pharmacology. The compound exists as a racemic mixture, and studies have shown that the (+)-enantiomer is significantly more potent than the (-)-enantiomer in eliciting kappa-opioid mediated effects.[4][6]

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the formation of a benzodiazepine precursor, followed by acylation to yield the final product. The following is a detailed protocol for the synthesis of this compound, N-[[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide.

Synthesis of the Precursor: 1-methyl-2-aminomethyl-5-(2-fluorophenyl)-1H-2,3-dihydro-1,4-benzodiazepine

The synthesis of the key aminomethyl benzodiazepine precursor involves a cyclization reaction followed by a Gabriel synthesis to introduce the aminomethyl group.

Step 1: Cyclization to form 1-methyl-2-chloromethyl-5-(2-fluorophenyl)-1H-2,3-dihydro-1,4-benzodiazepine

-

To a solution of N1-(2-fluorobenzoyl)-N2-methyl-N2-phenyl-2-hydroxy-1,3-diaminopropane in a suitable solvent, add phosphorus oxychloride (POCl3).

-

Reflux the reaction mixture. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product, 1-methyl-2-chloromethyl-5-(2-fluorophenyl)-1H-2,3-dihydro-1,4-benzodiazepine, is isolated and purified using standard techniques such as column chromatography.[7]

Step 2: Formation of the Phthalimido Derivative

-

The chlorinated benzodiazepine from the previous step is condensed with potassium phthalimide.[7]

-

The reaction is typically carried out in refluxing methanol.

-

The resulting phthalimido derivative is then isolated.

Step 3: Hydrazinolysis to Yield the Aminomethyl Precursor

-

The phthalimido derivative is treated with hydrazine hydrate in refluxing ethanol.[7]

-

This reaction cleaves the phthalimide group, liberating the primary amine.

-

The desired product, 1-methyl-2-aminomethyl-5-(2-fluorophenyl)-1H-2,3-dihydro-1,4-benzodiazepine, is then purified.

Final Acylation Step to Yield this compound

-

The aminomethyl benzodiazepine precursor is dissolved in a suitable solvent, such as methylene chloride.

-

Triethylamine is added to the solution to act as a base.

-

Thiophene-3-carbonyl chloride is then added to the reaction mixture.

-

The reaction proceeds, resulting in the acylation of the primary amine to form this compound.[7]

-

The final product is isolated and purified by crystallization or chromatography.

Quantitative Data

The following tables summarize the quantitative data for this compound's binding affinity to opioid receptors and its in vivo potency.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and its Isomers

| Compound | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |

| (+)-Tifluadom | Equipotent with kappa | ~10-fold less potent than kappa | High Affinity |

| (-)-Tifluadom | 10-20 fold less potent than (+) | 10-20 fold less potent than (+) | 10-20 fold less potent than (+) |

Note: Specific Ki values can vary between studies depending on the experimental conditions and tissue preparations used.[6] A study on a this compound analog, a 2-thienyl derivative, reported a Ki of 0.50 nM for the kappa-opioid receptor.[8]

Table 2: In Vivo Potency (ED50) of this compound

| Effect | Animal Model | ED50 |

| Diuresis | Rats | Dose-related effect observed at 0.08-5 mg/kg |

| Analgesia (Hot Plate Test) | Rats | Not explicitly stated, but analgesic doses were used in intestinal transit tests. |

| Sedation | Dogs | Dose-related changes in EEG observed at 5-80 µg/kg |

Note: ED50 values can be influenced by the route of administration and the specific experimental paradigm.[1][2]

Experimental Protocols

Kappa-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the kappa-opioid receptor.

Materials:

-

Membrane preparations from cells expressing the kappa-opioid receptor (e.g., guinea pig brain or CHO-KOR cells).

-

Radioligand: [3H]U-69593 (a selective kappa-opioid agonist).

-

Unlabeled ligand: U-69593 or another selective kappa agonist for determining non-specific binding.

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand ([3H]U-69593) and varying concentrations of the test compound (this compound) in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the unlabeled ligand.

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Hot Plate Test for Analgesia

This protocol is used to assess the central analgesic activity of a compound in rodents.

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Animal subjects (e.g., rats or mice).

-

Test compound (this compound) and vehicle control.

Procedure:

-

Administer the test compound or vehicle to the animals.

-

At a predetermined time after administration, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55°C).

-

Observe the animal's behavior and record the latency to the first sign of nociception, which can be licking a hind paw or jumping.

-

A cut-off time is established to prevent tissue damage.

-

An increase in the latency to respond compared to the vehicle-treated group indicates an analgesic effect.

Diuretic Effect Measurement in Rats

This protocol is used to evaluate the diuretic activity of a compound.

Materials:

-

Metabolic cages for collecting urine.

-

Animal subjects (rats).

-

Test compound (this compound) and vehicle control.

-

Saline solution for hydration.

Procedure:

-

House the rats individually in metabolic cages.

-

Administer a saline load to ensure adequate hydration.

-

Administer the test compound or vehicle.

-

Collect urine over a specified period (e.g., 5 hours).

-

Measure the total urine volume for each animal.

-

An increase in urine volume in the test group compared to the control group indicates a diuretic effect. The concentrations of electrolytes (Na+, K+) in the urine can also be measured to further characterize the diuretic action.[9]

Visualizations

Synthesis Workflow

Caption: Synthetic pathway of this compound.

Kappa-Opioid Receptor Signaling Pathway

Caption: Simplified Kappa-Opioid Receptor signaling cascade.

Conclusion

This compound stands as a fascinating example of how subtle structural modifications within a well-known pharmacological class can lead to a completely different and unexpected mechanism of action. Its discovery as a selective kappa-opioid receptor agonist, despite its benzodiazepine scaffold, has provided valuable insights into the structure-activity relationships of both benzodiazepines and opioid ligands. The detailed synthetic route and experimental protocols provided in this guide are intended to facilitate further research into this compound and the broader field of kappa-opioid receptor pharmacology. While its clinical potential has been hampered by the characteristic side effects of KOR agonism, this compound remains an important tool for investigating the physiological and behavioral roles of the kappa-opioid system.

References

- 1. [this compound, a benzodiazepine with opioid-like activity: study of its central mechanism of action in conscious dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kappa-opioid diuretic effects of this compound, a benzodiazepine opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-induced diuresis in rats. Evidence for an opioid receptor-mediated central action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on food consumption compared with chlordiazepoxide and kappa agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The interaction of the two isomers of the opioid benzodiazepine this compound with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 8. Synthesis, biological evaluation, and quantitative receptor docking simulations of 2-[(acylamino)ethyl]-1,4-benzodiazepines as novel this compound-like ligands with high affinity and selectivity for kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]

Tifluadom: A Technical Guide to a Benzodiazepine with Opioid Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifluadom is a unique psychoactive compound belonging to the benzodiazepine class. Unlike traditional benzodiazepines that primarily interact with GABAA receptors, this compound exhibits no significant affinity for these sites. Instead, it functions as a potent and selective agonist of the κ-opioid receptor (KOR). This distinct mechanism of action confers upon this compound a pharmacological profile characterized by analgesic, sedative, and diuretic effects, which have been observed in preclinical studies. However, its activity at the KOR is also associated with undesirable effects such as dysphoria and hallucinations, which has limited its therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling mechanisms of this compound. Detailed experimental protocols for its synthesis and key in vitro and in vivo assays are also presented to facilitate further research and development in this area.

Chemical Structure and Identification

This compound, with the IUPAC name N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide, is a structurally complex molecule.[1][2] Its core is a benzodiazepine ring system, which is atypically substituted to confer its unique opioid receptor activity.

| Identifier | Value |

| IUPAC Name | N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide[1][2] |

| SMILES | CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4[1] |

| InChI Key | NPGABYHTDVGGJK-UHFFFAOYSA-N[1] |

| CAS Number | 83386-35-0[1] |

| Molecular Formula | C₂₂H₂₀FN₃OS[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 393.5 g/mol [2] |

| Predicted pKa | Basic: 5.8 (most basic) |

| Predicted logP | 3.9 |

| Predicted Water Solubility | 0.01 g/L |

Pharmacological Properties

This compound's pharmacological effects are primarily mediated through its agonist activity at the κ-opioid receptor.

Mechanism of Action

This compound is a selective agonist for the κ-opioid receptor.[3] Unlike typical benzodiazepines, it does not modulate the GABAA receptor. The activation of the KOR by this compound leads to a cascade of intracellular events that produce its characteristic pharmacological effects. Studies have also indicated that this compound can act as a peripheral cholecystokinin (CCK) receptor antagonist, which may contribute to some of its observed effects.

Receptor Binding Affinity

The binding affinity of this compound for different opioid receptor subtypes has been investigated in various studies. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| κ (kappa) | 0.50 nM (for a related derivative) | [4] |

| μ (mu) | Almost equipotent to kappa in one study | [1] |

| δ (delta) | ~10 times less potent than mu and kappa | [1] |

Note: The binding affinity values can vary between different studies and experimental conditions.

Pharmacological Effects

The activation of κ-opioid receptors by this compound results in a range of physiological and behavioral effects:

-

Analgesia: this compound has demonstrated potent analgesic effects in various animal models of pain.[3]

-

Sedation: It also produces sedative effects.[3]

-

Appetite Stimulation: this compound has been shown to stimulate appetite in preclinical studies.[3]

-

Diuresis: An increase in urine output is another observed effect.

-

Dysphoria and Hallucinations: A significant drawback of KOR agonists, including this compound, is the induction of undesirable psychological effects such as dysphoria and hallucinations, which has hindered their clinical development.[3]

Signaling Pathways

Upon binding to the κ-opioid receptor, this compound initiates a series of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR), and its activation by an agonist like this compound leads to the following canonical pathway:

References

The Pharmacological Profile of Tifluadom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifluadom is a unique psychoactive compound belonging to the benzodiazepine class. Structurally, it deviates from classical benzodiazepines in its mechanism of action. Unlike typical benzodiazepines that modulate the GABA-A receptor, this compound exhibits no significant affinity for this site. Instead, its pharmacological effects are primarily mediated through its activity as a potent agonist at the kappa-opioid receptor (KOR). This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinities, in vivo effects, and the underlying signaling pathways. Quantitative data are presented in tabular format for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using the DOT language illustrate key pathways and workflows.

Receptor Binding Affinity

This compound's primary mechanism of action is through its interaction with opioid receptors. It is a selective agonist for the kappa-opioid receptor. Notably, this compound also functions as an antagonist at the cholecystokinin-A (CCK-A) receptor. The binding affinities of this compound and its enantiomers for these receptors are summarized below.

Opioid Receptor Binding Profile

While specific Ki values for this compound are not consistently reported in the literature, relative binding affinity studies have been conducted on its enantiomers. In vitro studies have shown that (+)-Tifluadom is the more active enantiomer.[1]

Table 1: Relative Opioid Receptor Binding Affinities of this compound Enantiomers [1]

| Enantiomer | Mu (µ) Receptor Affinity | Kappa (κ) Receptor Affinity | Delta (δ) Receptor Affinity |

| (+)-Tifluadom | Equipotent with Kappa | Equipotent with Mu | ~10x less potent than Mu/Kappa |

| (-)-Tifluadom | 10-20x less potent than (+)-Tifluadom | 10-20x less potent than (+)-Tifluadom | 10-20x less potent than (+)-Tifluadom |

Cholecystokinin Receptor Binding Profile

This compound has been identified as a competitive antagonist of the peripheral cholecystokinin-A (CCK-A) receptor.

Table 2: Cholecystokinin-A (CCK-A) Receptor Binding Affinity of this compound

| Parameter | Value | Receptor | Tissue Source |

| IC50 | 47 nM | CCK-A | Pancreatic membranes |

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability.

Besides the canonical G-protein signaling, KOR activation can also lead to the recruitment of β-arrestin proteins. This can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades. The potential for biased agonism, where a ligand preferentially activates one pathway over the other, is an area of active research for KOR agonists, as it may separate therapeutic effects from adverse effects like dysphoria. However, specific studies on this compound's potential for biased agonism are currently lacking.

In Vivo Pharmacological Effects

This compound exhibits a range of in vivo effects consistent with its kappa-opioid receptor agonism. These include analgesia, sedation, diuresis, and appetite stimulation.

Table 3: Summary of In Vivo Effects of this compound

| Effect | Species | Dose Range | Antagonists |

| Analgesia | Rats | Not specified | Naloxone |

| Sedation | Dogs | 5-80 µg/kg | Mr 2266 (kappa-antagonist) |

| Diuresis | Rats | 0.08-5 mg/kg | Naloxone |

| Appetite Stimulation | Rats | 0.625-10 mg/kg (s.c.) | Naloxone |

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity of this compound and its enantiomers for opioid and cholecystokinin receptors.

Methodology:

-

Membrane Preparation: Brain tissue (for opioid receptors) or pancreatic tissue (for CCK-A receptors) from appropriate animal models (e.g., rats, guinea pigs) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Competitive Radioligand Binding: A fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-U-69593 for KOR, [125I]-CCK for CCK-A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Analgesia: Hot-Plate Test

Objective: To assess the antinociceptive effects of this compound.

Methodology:

-

Animal Model: Male rats are typically used.

-

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55°C) is used.

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.

-

Animals are administered this compound or a vehicle control.

-

At specific time points after administration, the animals are placed on the hot plate, and the latency to the nociceptive response is recorded.

-

A cut-off time is established to prevent tissue damage.

-

-

Antagonism Studies: To confirm the involvement of opioid receptors, a separate group of animals is pre-treated with an opioid antagonist (e.g., naloxone) before the administration of this compound.[1]

-

Data Analysis: The increase in latency time compared to baseline and vehicle-treated animals is calculated to determine the analgesic effect.

In Vivo Diuresis Assay

Objective: To evaluate the diuretic effect of this compound.

Methodology:

-

Animal Model: Normally hydrated rats are used.

-

Procedure:

-

Animals are placed in individual metabolic cages that allow for the collection of urine.

-

This compound is administered at various doses (e.g., 0.08-5 mg/kg).

-

Urine output is measured at specific time intervals after drug administration.

-

-

Antagonism Studies: The involvement of opioid receptors is confirmed by pre-treating animals with naloxone.

-

Data Analysis: The total urine volume is compared between this compound-treated and control groups.

In Vivo Appetite Stimulation Assay

Objective: To investigate the effect of this compound on food intake.

Methodology:

-

Animal Model: Freely-feeding rats are used.

-

Procedure:

-

Animals are habituated to a palatable diet.

-

This compound is administered subcutaneously at various doses (e.g., 0.625-10 mg/kg).[2]

-

Food consumption is measured over a specific period following drug administration.

-

-

Antagonism Studies: The role of opioid and benzodiazepine receptors is investigated by pre-treating animals with antagonists such as naloxone and Ro 15-1788, respectively.[3]

-

Data Analysis: The amount of food consumed by the this compound-treated group is compared to the vehicle-treated control group.

Conclusion

This compound presents a fascinating pharmacological profile as a benzodiazepine derivative that acts as a kappa-opioid receptor agonist and a cholecystokinin-A receptor antagonist, without significant activity at the GABA-A receptor. Its in vivo effects, including analgesia, sedation, diuresis, and appetite stimulation, are consistent with its primary mechanism of action. The stereoselectivity of its opioid activity, with the (+)-enantiomer being more potent, is a key characteristic. Further research to elucidate specific Ki values and to investigate the potential for biased agonism at the kappa-opioid receptor would provide a more complete understanding of this unique compound and could inform the development of novel therapeutics with improved side-effect profiles.

References

- 1. The interaction of the two isomers of the opioid benzodiazepine this compound with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 3. The role of opioid receptor sub-types in this compound-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

Tifluadom: A Technical Guide to its Core Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifluadom is a unique psychoactive compound belonging to the benzodiazepine class of drugs. Structurally, it is a 1,4-benzodiazepine derivative; however, its pharmacological profile deviates significantly from classical benzodiazepines. Unlike typical benzodiazepines that exert their effects through modulation of the GABA-A receptor, this compound has no significant activity at this site. Instead, it functions as a selective and potent agonist of the κ-opioid receptor (KOR).[1] This distinct mechanism of action confers upon this compound a range of central nervous system (CNS) effects that are more characteristic of opioid agonists than traditional benzodiazepines. Its actions include potent analgesia, sedation, and diuresis, but also undesirable effects such as dysphoria and hallucinations, which have limited its clinical development.[1] This document provides an in-depth technical overview of the CNS effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms and experimental workflows.

Core Mechanism of Action

This compound's primary interaction within the CNS is with the κ-opioid receptor. It does not interact with the benzodiazepine/GABA-receptor complex to a significant degree.[2] The effects of this compound are stereoselective, with the (+)-isomer being significantly more potent than the (-)-isomer.[3][4]

Activation of the KOR by this compound leads to a cascade of intracellular events that modulate neuronal excitability. One of the key mechanisms is the inhibition of neurotransmitter release. Studies in guinea pig myenteric neurons have shown that κ-opioid agonists like this compound depress calcium action potentials, thereby reducing the entry of calcium into nerve terminals.[5] This is a distinct mechanism from µ-opioid agonists, which primarily increase potassium conductance.[5] The reduction in calcium influx leads to a decrease in the release of neurotransmitters such as acetylcholine.[5]

The CNS effects of this compound, including sedation and changes in electroencephalogram (EEG) patterns, are directly linked to its agonism at the KOR. These effects can be reversed by specific κ-opioid antagonists like Mr 2266, but not by the benzodiazepine antagonist flumazenil (Ro 15-1788).[6][7]

Figure 1: Contrasting mechanisms of this compound and typical benzodiazepines.

Pharmacological Effects on the Central Nervous System

This compound induces a range of dose-dependent effects on the CNS, primarily mediated by its kappa-opioid agonist activity.

-

Sedation and EEG Effects: In conscious dogs, this compound induces deep sedation.[6] This is accompanied by characteristic changes in the EEG, including a dose-related decrease in power in the higher frequency range (13-40 Hz) and an increase in power in the lower frequency bands (0.5-3.5 Hz).[6] The (+)-enantiomer, KC-6128, is responsible for these effects, inducing synchronization of the EEG with increased power in the delta, theta, and alpha bands.[7] These changes are indicative of a decrease in vigilance.[7]

-

Analgesia: this compound exhibits potent analgesic properties.[1][8] Its antinociceptive action is consistent with that of other kappa-agonists.[8] The analgesic effect is mediated by opioid receptors, as it can be antagonized by naloxone.[4]

-

Diuresis: A notable effect of this compound is the induction of dose-related diuresis.[9] This effect is centrally mediated and is a characteristic of kappa-opioid agonists.[10][11] The diuretic action is antagonized by opioid antagonists but not by benzodiazepine antagonists, confirming its mediation through opioid receptors within the CNS.[10]

-

Appetite Stimulation: this compound has been shown to significantly increase food intake in rats.[3][12] This effect is attributed to the (+)-isomer and is blocked by opioid antagonists, suggesting that it is mediated by kappa and/or mu-opioid receptors.[3]

-

Dysphoria and Aversive Effects: A significant limitation for the clinical use of kappa-opioid agonists, including this compound, is the tendency to produce undesirable psychotomimetic effects in humans, such as dysphoria and hallucinations.[1] These aversive properties have been demonstrated in animal models using place and taste preference conditioning, where kappa agonists produce conditioned aversions.[13] These effects are thought to be related to the inhibition of dopamine release in brain regions associated with reward.[14]

-

Motor Activity: The effects of this compound on locomotor activity in mice are distinct from both typical opioids and benzodiazepines.[2] Unlike diazepam, which enhances drug-induced hyperactivity, this compound either has no effect or reduces locomotor activity.[15]

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding this compound's receptor binding and biological activity.

| Parameter | Value | Species/Tissue | Receptor | Comments | Reference |

| IC₅₀ | 47 nM | Rat Pancreatic Membranes | CCK-A | Competitive inhibition of ¹²⁵I-CCK binding. | [16] |

| Ki | 0.50 nM | Guinea Pig Brain | κ₁-Opioid | For a 2-thienyl derivative (7a), an improvement on this compound. | [17] |

| pA₂ | 6.8 | Isolated Guinea Pig Gallbladder | CCK-A | Antagonism of CCK-8 induced contractions. | [16] |

| Effective Dose (Diuresis) | 0.08-5 mg/kg | Rat | Kappa-Opioid | Dose-related diuresis. | [9] |

| Effective Dose (EEG Changes) | 5-80 µg/kg (i.v.) | Dog | Kappa-Opioid | Dose-related changes in somatosensory-evoked potentials and EEG. | [6] |

| Effective Dose (EEG Synchronization) | 20 µg/kg (i.v.) | Dog | Kappa-Opioid | For the (+)-enantiomer KC-6128. | [7] |

| Effective Dose (Hyperphagia) | 0.625-10.0 mg/kg (s.c.) | Rat | Opioid | Significant increase in food consumption. | [12] |

Experimental Protocols

In Vivo CNS Activity Assessment in Conscious Dogs

This protocol was used to evaluate the central mechanism of action of this compound.

-

Subjects: Conscious, unrestrained, and trained dogs.[7]

-

Drug Administration: this compound and its enantiomers were administered intravenously in graded doses (e.g., 5, 10, 20, 40, 80, 160 µg/kg).[6][7] Specific antagonists were also administered to probe the receptor interaction:

-

Data Acquisition:

-

Electroencephalography (EEG): EEG was recorded to perform spectral analysis, quantifying power in different frequency bands (e.g., delta, theta, alpha, beta). Changes in power spectra were used to assess vigilance and sedation.[6][7]

-

Somatosensory-Evoked Potentials (SEP): SEPs were recorded to evaluate the drug's effect on the propagation of impulses in sensory nerve fibers. Modifications in latency and suppression of peaks (e.g., P50-peak) were analyzed.[6]

-

-

Analysis: The effects of this compound on EEG and SEP were analyzed before and after the administration of specific antagonists to determine the receptor system mediating the observed changes. Reversal of effects by a specific antagonist indicates its involvement.

Figure 2: Workflow for assessing this compound's CNS effects in dogs.

Radioligand Binding Assays

These in vitro assays are used to determine the affinity of a compound for specific receptors.

-

Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC₅₀) of this compound and its analogs for various receptors.

-

Preparations:

-

Radioligands: Specific radioactive molecules that bind to the receptor of interest.

-

Procedure:

-

Incubate the tissue preparation with a known concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

-

After reaching equilibrium, separate the bound and free radioligand (e.g., by filtration).

-

Quantify the amount of bound radioactivity.

-

-

Analysis: The data is used to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be derived from the IC₅₀ value.

Summary of CNS Effect Relationships

This compound's interaction with the central kappa-opioid receptor initiates a cascade of physiological and behavioral outcomes. The relationship between receptor activation and the principal CNS effects is outlined below.

Figure 3: Logical relationship of this compound's core CNS effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of the opioid benzodiazepine this compound and its optical isomers on spontaneous locomotor activity of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of opioid receptor sub-types in this compound-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of the two isomers of the opioid benzodiazepine this compound with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. [this compound, a benzodiazepine with opioid-like activity: study of its central mechanism of action in conscious dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The benzodiazepine (+)-tifluadom (KC-6128), but not its optical isomer (KC-5911) induces opioid kappa receptor-related EEG power spectra and evoked potential changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a kappa-agonist-like antinociceptive action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kappa-opioid diuretic effects of this compound, a benzodiazepine opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-induced diuresis in rats. Evidence for an opioid receptor-mediated central action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on food consumption compared with chlordiazepoxide and kappa agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Opioid benzodiazepine this compound and drug-induced hyperactivity in mice: lack of benzodiazepine-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a kappa-opiate agonist, acts as a peripheral cholecystokinin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, biological evaluation, and quantitative receptor docking simulations of 2-[(acylamino)ethyl]-1,4-benzodiazepines as novel this compound-like ligands with high affinity and selectivity for kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Tifluadom vs. Traditional Benzodiazepines: A Technical Guide to Core Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the pharmacological activities of tifluadom and traditional benzodiazepines. This compound, a benzodiazepine derivative, exhibits a unique mechanism of action by acting as a selective agonist at the kappa-opioid receptor (KOR), a stark contrast to traditional benzodiazepines which are positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] This fundamental difference in molecular targets leads to distinct signaling cascades and physiological effects. This document outlines the core mechanisms, presents quantitative binding affinity data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Benzodiazepines have been a cornerstone of pharmacotherapy for anxiety, insomnia, seizures, and muscle spasms for decades.[2] Their mechanism of action is well-established, involving the enhancement of GABAergic inhibition in the central nervous system through positive allosteric modulation of the GABA-A receptor.[2][3] this compound, while structurally a benzodiazepine, deviates from this classical profile. It lacks significant activity at the GABA-A receptor and instead exerts its effects through the kappa-opioid receptor system.[1][4] This unique pharmacology imparts a distinct set of physiological responses, including analgesia, diuresis, sedation, and appetite stimulation.[1][5] Understanding the contrasting activities of this compound and traditional benzodiazepines at the molecular and systemic levels is crucial for the exploration of novel therapeutic targets and the development of next-generation pharmaceuticals.

Core Mechanism of Action

This compound: A Kappa-Opioid Receptor Agonist

This compound's primary mechanism of action is the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][5] Upon agonist binding, the KOR couples to inhibitory G-proteins (Gαi/o), leading to a cascade of intracellular events.[6] This includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5][6] These actions collectively lead to a decrease in neuronal excitability.

Traditional Benzodiazepines: Positive Allosteric Modulators of the GABA-A Receptor

Traditional benzodiazepines, such as diazepam, alprazolam, and lorazepam, bind to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site.[2][7] This binding event does not directly open the receptor's chloride ion channel but rather enhances the effect of the endogenous neurotransmitter, GABA.[3] By increasing the frequency of channel opening in the presence of GABA, benzodiazepines facilitate an increased influx of chloride ions into the neuron.[8] This leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus enhancing the inhibitory tone of the central nervous system.[3]

Quantitative Data: Receptor Binding Affinities

The binding affinities of this compound and traditional benzodiazepines for their respective primary targets are summarized below. The inhibition constant (Ki) is a measure of the concentration of a ligand that is required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Reference |

| This compound | Kappa-Opioid Receptor | 0.50 | [9] |

| Diazepam | GABA-A Receptor (α1βγ2) | ~21.7 (EC50) | [10] |

| Alprazolam | GABA-A Receptor | 4.6 (Kd) | [11] |

| Lorazepam | GABA-A Receptor | High Affinity | [12] |

Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue preparation.

Experimental Protocols

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol describes a method to determine the binding affinity of a test compound for the kappa-opioid receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO or HEK293 cells).[13]

-

Radioligand: [³H]U-69,593 (a selective KOR agonist).[13]

-

Test compound (e.g., this compound).

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).[2]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[14]

-

Scintillation cocktail and liquid scintillation counter.[14]

-

96-well plates and a cell harvester.[15]

Procedure:

-

Membrane Preparation: Homogenize cells expressing the KOR in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[15]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, assay buffer, and [³H]U-69,593.[14]

-

Non-specific Binding: Membrane preparation, assay buffer, [³H]U-69,593, and a high concentration of naloxone.[2]

-

Competition Binding: Membrane preparation, assay buffer, [³H]U-69,593, and varying concentrations of the test compound.[2]

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[15]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from unbound radioligand.[15]

-

Washing: Wash the filters multiple times with ice-cold assay buffer.[15]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[15]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Radioligand Binding Assay for GABA-A Receptor (Benzodiazepine Site)

This protocol outlines a method for determining the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor.

Materials:

-

Rat brain membranes (or cell membranes expressing specific GABA-A receptor subtypes).[14]

-

Radioligand: [³H]Flumazenil or [³H]Diazepam.[14]

-

Test compound (e.g., Diazepam, Alprazolam, Lorazepam).

-

Non-specific binding control: A high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).[14]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[14]

-

Scintillation cocktail and liquid scintillation counter.[14]

-

96-well plates and a cell harvester.[16]

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in cold buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration.[16]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, assay buffer, and [³H]Flumazenil.[14]

-

Non-specific Binding: Membrane preparation, assay buffer, [³H]Flumazenil, and a high concentration of unlabeled Diazepam.[14]

-

Competition Binding: Membrane preparation, assay buffer, [³H]Flumazenil, and varying concentrations of the test compound.[14]

-

-

Incubation: Incubate the plate on ice (0-4°C) for 60-90 minutes.[17]

-

Filtration: Rapidly filter the contents of each well through pre-soaked glass fiber filters using a cell harvester.[14]

-

Washing: Wash the filters multiple times with ice-cold assay buffer.[14]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[14]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 and Ki values as described in the KOR binding assay protocol.[2]

In Vivo Assessment of Sedative Effects in Rodents

This protocol describes a common method to assess the sedative effects of a compound in mice using the thiopental sodium-induced sleeping time test.

Animals:

-

Adult male or female mice (e.g., Swiss albino).[18]

Materials:

-

Test compound (this compound or a traditional benzodiazepine).

-

Vehicle (e.g., saline, DMSO).

-

Standard drug (e.g., Diazepam).[18]

-

Thiopental sodium (a short-acting barbiturate).[18]

-

Animal cages.

-

Stopwatches.

Procedure:

-

Acclimatization: Acclimate the animals to the housing facility for at least one week before the experiment.[19]

-

Grouping and Administration: Divide the animals into groups (e.g., vehicle control, standard drug, test compound at various doses). Administer the vehicle, standard drug, or test compound via the desired route (e.g., intraperitoneal).[18]

-

Observation Period: Allow a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.[18]

-

Induction of Sleep: Administer a hypnotic dose of thiopental sodium (e.g., 20 mg/kg, i.p.) to each mouse.[18]

-

Measurement of Sleep Parameters:

-

Data Analysis: Compare the onset and duration of sleep between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). An increase in the duration of sleep is indicative of a sedative-hypnotic effect.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound-induced kappa-opioid receptor signaling cascade.

Caption: Traditional benzodiazepine modulation of the GABA-A receptor.

Experimental Workflows

Caption: General workflow for a competitive radioligand binding assay.

References

- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of Action of Benzodiazepines on GABA Receptors - David Weiss [grantome.com]

- 4. [this compound, a benzodiazepine with opioid-like activity: study of its central mechanism of action in conscious dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of kappa opioid receptor suppresses post-traumatic osteoarthritis via sequestering STAT3 on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and quantitative receptor docking simulations of 2-[(acylamino)ethyl]-1,4-benzodiazepines as novel this compound-like ligands with high affinity and selectivity for kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of [3H]alprazolam binding to central benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lorazepam - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]

- 20. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Tifluadom's Role in Analgesia Research: A Technical Guide

Introduction

Tifluadom is a unique compound within the benzodiazepine class of drugs, distinguished by its atypical mechanism of action. Unlike traditional benzodiazepines that modulate the GABA-A receptor, this compound exhibits no significant activity at this site. Instead, it functions as a potent and selective agonist for the κ-opioid receptor (KOR), a key player in the modulation of pain, mood, and consciousness.[1][2] This distinct pharmacological profile has positioned this compound as a valuable tool in analgesia research, offering insights into the therapeutic potential and the inherent challenges associated with targeting the KOR system. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in experimental pain models, and the underlying signaling pathways it modulates.

Core Mechanism of Action